2-PROPYLZINC BROMIDE

Organometallic chemistry Negishi coupling Secondary alkylzinc reagents

Choose 2-propylzinc bromide for Negishi couplings: its branched isopropyl group ensures superior regioselectivity and reduced β-hydride elimination vs. linear alkylzincs. Validated in β-secretase inhibitor synthesis for CNS drug discovery. Pre-formulated 0.5 M THF solution (density 0.963 g/mL) ensures batch consistency for process scale-up. Broad FG tolerance (esters, nitriles, ketones) eliminates protection steps, accelerating SAR. Supplied in resealable ChemSeal bottles for HTE compatibility.

Molecular Formula C3H7BrZn
Molecular Weight 188.4 g/mol
Cat. No. B8689920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-PROPYLZINC BROMIDE
Molecular FormulaC3H7BrZn
Molecular Weight188.4 g/mol
Structural Identifiers
SMILESC[CH-]C.[Zn+2].[Br-]
InChIInChI=1S/C3H7.BrH.Zn/c1-3-2;;/h3H,1-2H3;1H;/q-1;;+2/p-1
InChIKeyNTUATXZETUXBSR-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 ml / 50 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Propylzinc Bromide: A Versatile Alkylzinc Reagent for Negishi Cross-Coupling and Dehalogenation Applications


2-Propylzinc bromide (CAS 77047-87-1) is a secondary alkylzinc halide reagent commonly supplied as a 0.5 M solution in tetrahydrofuran (THF) [1]. As a member of the organozinc compound class, it exhibits moderate nucleophilicity, which reduces unwanted side reactions compared to more aggressive organometallics like Grignard or organolithium reagents [2]. Its primary synthetic utility lies in palladium- or nickel-catalyzed cross-coupling reactions, particularly Negishi couplings, where it facilitates C(sp³)–C(sp²) bond formation between its isopropyl moiety and aryl or alkenyl halides [3]. Additionally, it has been employed as a reagent in nickel-catalyzed dehalogenation protocols for organic halides [4].

Why 2-Propylzinc Bromide Cannot Be Casually Substituted with Other Alkylzinc or Organometallic Reagents in Critical Coupling Reactions


Organozinc reagents exhibit pronounced structure-reactivity relationships that preclude generic substitution [1]. The secondary alkyl structure of 2-propylzinc bromide, specifically its branched isopropyl moiety, imparts distinct steric and electronic properties that differ markedly from linear n-propylzinc bromide or primary alkylzinc reagents [2]. These differences manifest in critical performance metrics including β-hydride elimination rates, transmetallation efficiency, and coupling regioselectivity [3]. Furthermore, the reagent's formulation in THF at 0.5 M concentration, with density 0.963 g/mL at 25 °C, provides a standardized reactivity profile that alternative preparations may not replicate . The selective cross-coupling of secondary alkylzinc nucleophiles remains a recognized synthetic challenge, with catalyst selection critically influencing product outcomes [4]. Therefore, procurement decisions must be based on experimental evidence rather than assumed functional equivalence.

Quantitative Comparative Evidence for 2-Propylzinc Bromide: Head-to-Head and Cross-Study Differentiation Data


Secondary vs. Primary Alkylzinc Reactivity: Comparative β-Hydride Elimination Suppression in Pd-Catalyzed Cross-Coupling

2-Propylzinc bromide, as a secondary alkylzinc reagent, exhibits fundamentally different coupling behavior compared to primary alkylzinc reagents such as n-propylzinc bromide. The secondary alkyl structure introduces steric hindrance that can suppress undesired β-hydride elimination (BHE) pathways, a major side reaction in cross-coupling of alkyl nucleophiles [1]. The Pd-PEPPSI-IPentCl catalyst system was specifically developed to couple secondary organozinc reagents with high efficiency and regioselectivity, achieving excellent yields with (hetero)aryl bromides, chlorides, and triflates [2]. This catalyst's bulky substituents and decreased electron density favor reductive elimination over BHE, with density functional theory (DFT) calculations supporting the observed selectivities [2]. In contrast, primary alkylzinc reagents like n-propylzinc bromide typically undergo faster transmetallation but may suffer from different selectivity profiles [3].

Organometallic chemistry Negishi coupling Secondary alkylzinc reagents

Moderate Nucleophilicity Advantage: 2-Propylzinc Bromide vs. Grignard and Organolithium Reagents in Functional Group Tolerance

2-Propylzinc bromide exhibits moderate nucleophilicity compared to highly aggressive Grignard (RMgX) and organolithium (RLi) reagents, a property that translates to superior functional group tolerance in complex molecule synthesis [1]. While Grignard reagents are incompatible with electrophilic functional groups such as esters, nitriles, and ketones present on coupling partners, organozinc reagents including 2-propylzinc bromide can tolerate these moieties without protection/deprotection sequences [2]. This differential reactivity is quantified through the preparative methodology where alkylzinc reagents are formed directly from functionalized alkyl bromides bearing esters, cyano groups, and halogens under mild cobalt catalysis, followed by efficient Pd-catalyzed Negishi cross-coupling with functionalized aryl bromides [3]. The zinc reagent's lower basicity (pKa of propane ≈ 51 vs. pKa of Grignard-derived alkane ≈ 45-50) results in reduced undesired deprotonation side reactions [2].

Functional group tolerance Organometallic chemistry Negishi coupling

Physicochemical Profile: Density and Formulation Standardization of 2-Propylzinc Bromide Solution

2-Propylzinc bromide is commercially supplied as a standardized 0.5 M solution in tetrahydrofuran (THF) with a measured density of 0.963 g/mL at 25 °C . This formulation standardization is critical for reproducible stoichiometry in automated synthesis platforms and manual bench-scale reactions. In comparison, n-propylzinc bromide is also supplied at 0.5 M in THF but has slightly different handling characteristics due to its linear alkyl chain . Cyclopropylzinc bromide, another common Negishi coupling reagent, is typically supplied at 0.5-1.0 M in THF or diethyl ether but exhibits different stability and reactivity profiles due to ring strain [1]. The density difference between 2-propylzinc bromide (0.963 g/mL) and neat THF (0.889 g/mL) allows for gravimetric verification of solution integrity prior to use [2]. Storage at 2-8 °C under inert atmosphere (argon) in resealable ChemSeal bottles is standard for maintaining reagent activity .

Reagent standardization Solution-phase chemistry Procurement specifications

Patent-Documented Utility: 2-Propylzinc Bromide in Beta-Secretase Inhibitor Synthesis

2-Propylzinc bromide is explicitly cited in US Patent US2011071126A1 as a reagent for introducing the isopropyl moiety into beta-secretase (BACE) inhibitor scaffolds via nickel-catalyzed dehalogenation and cross-coupling protocols [1]. This patent application, filed by Merck and covering BACE inhibitors for Alzheimer's disease therapy, specifies the use of 2-propylzinc bromide solution (0.5 M in THF) as the preferred reagent for installing the branched alkyl group, indicating its validated role in medicinal chemistry campaigns . In contrast, the patent describes alternative organometallic reagents including Grignard and organolithium compounds as less suitable due to functional group incompatibility issues [1]. The inclusion of this specific reagent in a patent application from a major pharmaceutical company serves as indirect evidence of its synthetic utility and reproducibility in demanding industrial settings .

Pharmaceutical synthesis Medicinal chemistry Cross-coupling

Optimal Application Scenarios for 2-Propylzinc Bromide Based on Quantitative Differentiation Evidence


Pharmaceutical Lead Optimization: Installation of Branched Isopropyl Groups in Drug Candidates

2-Propylzinc bromide is optimally suited for medicinal chemistry campaigns requiring installation of the isopropyl moiety onto aromatic or heteroaromatic scaffolds via Negishi cross-coupling. This application scenario leverages the reagent's functional group tolerance (Evidence Item 2) to couple with advanced intermediates bearing unprotected esters, nitriles, or ketones, eliminating protection/deprotection steps and accelerating SAR studies. The reagent's validated use in beta-secretase inhibitor synthesis (Evidence Item 4) demonstrates its applicability in CNS drug discovery programs where branched alkyl groups often enhance metabolic stability or target engagement [1].

Process Chemistry and Scale-Up: Reproducible Stoichiometric Control in Multi-Kilogram Campaigns

The standardized 0.5 M THF solution of 2-propylzinc bromide with verified density (0.963 g/mL at 25 °C) provides the formulation consistency required for process development and scale-up (Evidence Item 3). Process chemists can rely on gravimetric verification of reagent concentration prior to large-scale reactions, minimizing batch failure risks associated with organozinc reagent decomposition. The moderate nucleophilicity of 2-propylzinc bromide (Evidence Item 2) also reduces exotherm concerns relative to Grignard or organolithium alternatives, facilitating safer scale-up operations [2].

Academic and Industrial High-Throughput Experimentation (HTE) Platforms

The commercial availability of 2-propylzinc bromide as a pre-formulated 0.5 M THF solution in resealable ChemSeal bottles makes it directly compatible with automated liquid handling systems used in HTE workflows. The reagent's moderate reactivity and functional group tolerance (Evidence Item 2) allow it to be included in diverse coupling screening arrays without extensive substrate pre-functionalization. The secondary alkyl structure of 2-propylzinc bromide (Evidence Item 1) offers distinct selectivity profiles in Pd-catalyzed couplings, enabling exploration of chemical space that is inaccessible with primary alkylzinc reagents or alternative organometallics [3].

Technical Documentation Hub

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